What is the chemical structure of Stephalonine P?
What is the chemical structure of Stephalonine P?
Stephalonine P: Structural Elucidation and Neuroprotective Mechanisms of a Novel Hasubanan Alkaloid
Executive Summary
Ischemic stroke triggers a severe secondary injury cascade driven by microglia-mediated neuroinflammation. The overactivation of microglia leads to the excessive release of neurotoxic mediators, most notably nitric oxide (NO), which exacerbates oxidative stress and neuronal apoptosis in the ischemic penumbra. In the search for novel therapeutic agents, researchers have turned to Stephania japonica (Thunb.) Miers, a plant historically utilized in traditional medicine to treat ailments associated with "wind and blockage" (stroke-like symptoms)[1]. Recent bioassay-guided fractionations have successfully isolated Stephalonine P , a highly functionalized hasubanan-type alkaloid that demonstrates potent anti-neuroinflammatory and neuroprotective properties[2],[1].
Chemical Architecture of Stephalonine P
Stephalonine P belongs to the hasubanan class of alkaloids, a unique structural family characterized by a rigid tetracyclic core. This core consists of a pyrrolidine ring fused to a phenanthrene-like azatricyclic system. The rigid 3D architecture of hasubanan alkaloids is highly privileged in neuropharmacology, as it often provides the precise spatial geometry required to cross the blood-brain barrier (BBB) and bind selectively to central nervous system (CNS) targets[1].
Stephalonine P possesses the molecular formula C30H35NO7 and a molecular weight of 521.60 g/mol [3]. The high carbon and oxygen count relative to the base hasubanan skeleton (typically C16) indicates that Stephalonine P is a complex derivative, likely featuring bulky esterified side chains. These lipophilic functional groups enhance the molecule's membrane permeability, a critical pharmacokinetic requirement for neuroprotective agents targeting intracellular signaling pathways in microglia[3],[4].
Quantitative Pharmacological Profile
The following table summarizes the core physicochemical and pharmacological metrics of Stephalonine P established during its in vitro characterization[2],[3].
| Property | Value |
| Compound Name | Stephalonine P |
| Chemical Class | Hasubanan-type alkaloid |
| CAS Registry Number | 2376309-57-6 |
| Molecular Formula | C30H35NO7 |
| Molecular Weight | 521.60 g/mol |
| Biological Source | Stephania japonica (Thunb.) Miers (Whole plant) |
| Primary Target | iNOS (Inducible Nitric Oxide Synthase) |
| Inhibitory Efficacy (IC50) | 34.01 μM (NO production in LPS-activated BV2 cells) |
Mechanistic Pathway: Neuroprotection via NO Modulation
The primary mechanism of action for Stephalonine P is the regulation of post-ischemic inflammatory responses through the targeted inhibition of NO production[2].
The Causality of NO Toxicity: During an ischemic event, damage-associated molecular patterns (DAMPs) activate the Toll-like receptor 4 (TLR4) on resident microglia. This triggers the nuclear translocation of NF-κB, which upregulates the transcription of inducible nitric oxide synthase (iNOS). The resulting NO surge reacts with superoxide radicals to form peroxynitrite (ONOO⁻), a highly reactive nitrogen species that causes irreversible lipid peroxidation, DNA fragmentation, and neuronal death.
Stephalonine P intervenes in this cascade. By inhibiting NO production in lipopolysaccharide (LPS)-activated BV2 microglia with an IC50 of 34.01 μM, it effectively blunts the neurotoxic output of the microglia, thereby preserving neuronal viability in the ischemic penumbra[2],[4].
Mechanism of Stephalonine P in mitigating LPS-induced neuroinflammation via NO inhibition.
Experimental Methodologies
Protocol 1: Bioassay-Guided Isolation of Stephalonine P
To isolate Stephalonine P from the complex phytochemical matrix of S. japonica, researchers utilize an acid-base partitioning strategy that specifically exploits the basic nature of the hasubanan tertiary amine[1].
-
Extraction: Macerate the air-dried whole plant of Stephania japonica in 95% ethanol at room temperature. Concentrate the extract under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning (Causality Step): Suspend the crude extract in an acidic aqueous solution (pH 2-3 using HCl). Partition with ethyl acetate to remove neutral and acidic lipophilic compounds (e.g., terpenoids, fatty acids).
-
Alkaloid Enrichment: Basify the remaining aqueous layer to pH 9-10 using NH₄OH. The hasubanan alkaloids, including Stephalonine P, will deprotonate and become lipophilic. Extract this basic solution with chloroform (CHCl₃) to obtain the total alkaloid fraction.
-
Fractionation & Purification: Subject the total alkaloid fraction to silica gel column chromatography (eluting with a gradient of CHCl₃/MeOH). Monitor fractions via TLC. Purify the Stephalonine P-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) equipped with a C18 reverse-phase column.
-
Structural Elucidation: Confirm the structure using 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-ESI-MS)[1].
Bioassay-guided isolation and validation workflow for Stephalonine P.
Protocol 2: In Vitro NO Inhibition Assay (Self-Validating System)
To validate the anti-inflammatory efficacy of Stephalonine P, the is employed. This protocol includes a parallel MTT assay to ensure that the reduction in NO is due to true pharmacological inhibition rather than compound-induced cell death[2],[1].
-
Cell Culture: Seed immortalized murine BV2 microglial cells into 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Pre-treatment: Aspirate the media and replace it with serum-free media containing varying concentrations of Stephalonine P (e.g., 10, 20, 40, 80 μM). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 μg/mL) to the wells to activate TLR4 signaling. Incubate for 24 hours.
-
NO Quantification (Griess Reaction): Because NO is a highly volatile gas with a half-life of seconds, it cannot be measured directly. Instead, transfer 50 μL of the cell culture supernatant to a new plate and mix with 50 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). The reagent reacts with nitrite (NO₂⁻), the stable aqueous metabolite of NO, to form a pink azo dye. Measure absorbance at 540 nm using a microplate reader.
-
Viability Validation (MTT Assay): To the remaining cells in the original plate, add MTT solution (0.5 mg/mL). Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm. Self-Validation: If cell viability drops below 90% at a given concentration, the NO inhibition data for that concentration is discarded as artifactual cytotoxicity.
-
Data Analysis: Calculate the IC50 value (determined to be 34.01 μM for Stephalonine P) using non-linear regression analysis[2].
References
-
Xiao, J., Hao, T., Chen, G., Song, J., Lin, B., Li, W., Xu, J., Liu, J., Hou, Y., & Li, N. (2019). "Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers." Bioorganic Chemistry, 91, 103175.[Link]
